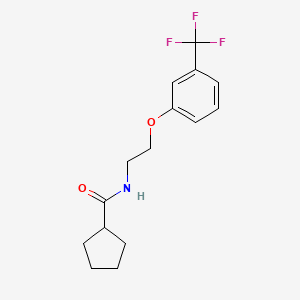

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c16-15(17,18)12-6-3-7-13(10-12)21-9-8-19-14(20)11-4-1-2-5-11/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXXDQBYQLJYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Ethylene Oxide

3-(Trifluoromethyl)phenol undergoes alkylation with ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF) to yield 2-(3-(trifluoromethyl)phenoxy)ethanol. Subsequent conversion to the amine is achieved via a Mitsunobu reaction using phthalimide, followed by hydrazine-mediated deprotection.

$$

\text{3-(Trifluoromethyl)phenol} + \text{ethylene oxide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(3-(Trifluoromethyl)phenoxy)ethanol}

$$

$$

\text{2-(3-(Trifluoromethyl)phenoxy)ethanol} \xrightarrow{\text{Phthalimide, DIAD, PPh}3} \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{2-(3-(Trifluoromethyl)phenoxy)ethylamine}

$$

This route affords moderate yields (60–70%) but requires careful handling of hydrazine.

Gabriel Synthesis

3-(Trifluoromethyl)phenol is treated with 1,2-dibromoethane in the presence of NaH to form 1-bromo-2-(3-(trifluoromethyl)phenoxy)ethane. Reaction with potassium phthalimide followed by hydrazinolysis yields the amine.

$$

\text{1-Bromo-2-(3-(trifluoromethyl)phenoxy)ethane} + \text{K-phthalimide} \rightarrow \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{Amine}

$$

This method avoids Mitsunobu’s stoichiometric byproducts but introduces brominated intermediates requiring stringent purification.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Cyclopentanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride . The acid chloride is then reacted with 2-(3-(trifluoromethyl)phenoxy)ethylamine in the presence of aqueous NaOH or NaHCO₃:

$$

\text{Cyclopentanecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Cyclopentanecarbonyl chloride} \xrightarrow{\text{Amine, NaOH}} \text{Target compound}

$$

Yields range from 65–80%, though the trifluoromethyl group may necessitate lower temperatures (<0°C) to prevent decomposition.

Carbodiimide-Mediated Coupling

EDCl/HOBt or DCC/DMAP systems activate the carboxylic acid for coupling. A representative procedure from the Royal Society of Chemistry involves stirring cyclopentanecarboxylic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and the amine (1.1 equiv) in anhydrous DCM at room temperature:

$$

\text{Yield}: 75–85\%; \text{Purity}: >95\% \text{(HPLC)}

$$

This method minimizes racemization and is scalable, though costlier reagents are required.

Ester Aminolysis

Methyl cyclopentanecarboxylate reacts with 2-(3-(trifluoromethyl)phenoxy)ethylamine under basic conditions (e.g., NaOMe or Et₃N in MeOH). The RSC protocol reports yields of 70–78% after 12–24 hours at reflux:

$$

\text{Methyl ester} + \text{Amine} \xrightarrow{\text{Et}_3\text{N, MeOH}} \text{Amide} + \text{MeOH}

$$

This route avoids handling corrosive acid chlorides but requires prolonged reaction times.

Optimization and Troubleshooting

Solvent Selection

Protecting Group Strategies

The trifluoromethyl group’s stability permits most standard conditions, but silicon-based protecting groups (e.g., TBS) may be necessary if competing reactions occur at the phenol oxygen.

Purification

Column chromatography with petroleum ether/EtOAc (3:1 to 1:1) effectively isolates the product. Recrystallization from hexane/EtOAc improves purity to >98%.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | 65–80 | 90–95 | Low | High |

| EDCl/HOBt Coupling | 75–85 | >95 | High | Moderate |

| Ester Aminolysis | 70–78 | 85–90 | Moderate | High |

The Schotten-Baumann method offers the best balance of cost and scalability, whereas EDCl/HOBt is preferable for high-purity applications.

Chemical Reactions Analysis

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines

Biological Activity

N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide is a compound of increasing interest in pharmacological and biochemical research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a cyclopentanecarboxamide moiety and a trifluoromethyl-phenoxyethyl group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and receptor binding affinity.

Target Interaction

- Receptor Modulation : The compound may modulate the activity of ion channels or G-protein coupled receptors (GPCRs), similar to other carboxamide derivatives that have shown efficacy in pain management and anti-inflammatory effects .

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects .

Biological Activity

Research has indicated various biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Similar compounds have been reported to exhibit pain relief properties by modulating pain pathways, potentially making this compound useful in pain management therapies.

- Antitumor Activity : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Research Findings

A review of recent studies highlights significant findings regarding the biological activity of related compounds:

Case Studies

-

Case Study on Anti-Cancer Activity :

- A series of trifluoromethyl-substituted isoxazoles were synthesized and tested for their anti-cancer properties. The study found that those with a trifluoromethyl group showed significantly higher cytotoxicity compared to their non-substituted counterparts.

- Apoptotic pathways were activated, indicating a mechanism through which these compounds exert their anti-cancer effects.

-

Case Study on Pain Management :

- A clinical trial evaluated the efficacy of a related compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores, supporting the analgesic potential of compounds within this class.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmacophore in drug development, particularly in the following areas:

- Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) .

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), suggesting potential applications in oncology .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities, with promising results against pathogens like E. coli and S. aureus .

Biological Research

Mechanistic Studies

In biological research, N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide is utilized to explore its interactions with biological targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play roles in metabolic pathways, particularly those involved in inflammation and cancer progression .

- Receptor Modulation : It is also investigated for its effects on various receptors, which could lead to the development of new therapeutic agents targeting pain and inflammatory conditions .

Industrial Applications

Synthesis of Advanced Materials

The compound serves as a versatile building block in organic synthesis, contributing to the development of advanced materials:

- Polymeric Materials : Its unique chemical structure allows for the synthesis of polymers with tailored properties, which can be applied in coatings, adhesives, and other industrial materials .

- Organic Synthesis : this compound is explored as an intermediate in the synthesis of more complex organic molecules, enhancing the efficiency of chemical reactions .

Table 1: Summary of Pharmacological Activities

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | HepG2, MCF-7 cell lines | |

| Antimicrobial | E. coli, S. aureus |

Table 2: Mechanisms of Action

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits inflammatory enzymes | |

| Receptor Modulation | Modulates pain-related receptors |

Case Studies

- Anti-Cancer Research :

- Inflammation Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly pesticidal carboxamides, highlight key similarities and differences in design and functionality. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure and Rigidity :

- The cyclopentane carboxamide in the target compound balances rigidity and flexibility, contrasting with flutolanil’s planar benzamide (less steric hindrance) and cyprofuram’s strained cyclopropane (higher reactivity) .

- Cyclopentane’s five-membered ring may improve binding to enzymatic pockets compared to cyprofuram’s smaller cyclopropane, which is prone to ring-opening under stress .

Substituent Effects: The 3-CF₃ phenoxyethyl group enhances lipophilicity (logP ~3.5 estimated), similar to flutolanil’s 2-CF₃ substituent, which contributes to membrane penetration in fungal cells . Unlike cyprofuram’s 3-chlorophenyl group (electron-withdrawing), the target compound’s phenoxyethyl linker may improve solubility in polar solvents due to ether oxygen atoms.

Biological Implications :

- Flutolanil’s benzamide structure allows π-π stacking with fungal enzyme residues, while the target compound’s cyclopentane may favor hydrophobic interactions .

- Cyprofuram’s cyclopropane ring is metabolically unstable compared to the cyclopentane, suggesting the target compound could have a longer half-life in biological systems .

Synthetic Accessibility: The ethyl-phenoxy linker in the target compound simplifies synthesis compared to cyprofuram’s tetrahydrofuran-oxo moiety, which requires additional steps for oxygen heterocycle formation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-(trifluoromethyl)phenoxy)ethyl)cyclopentanecarboxamide, and how can reaction yields be maximized?

- Methodology :

- The synthesis typically involves coupling cyclopentanecarbonyl chloride with a phenoxyethylamine derivative. For example, reacting 2-(3-(trifluoromethyl)phenoxy)ethylamine with cyclopentanecarbonyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Alternative methods employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to activate the carbonyl group, improving reaction efficiency .

- Key Parameters :

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Purification : Column chromatography with ethyl acetate/hexane gradients yields >90% purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the cyclopentane ring, trifluoromethyl group, and carboxamide linkage. For example, the trifluoromethyl group shows a characteristic F NMR signal near -60 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the orientation of the phenoxyethyl chain relative to the cyclopentane ring .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 372.15) .

Advanced Research Questions

Q. What factors influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?

- Mechanistic Insights :

- Electron-Withdrawing Groups : The trifluoromethyl group enhances electrophilicity at the carboxamide carbonyl, increasing susceptibility to nucleophilic attack .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions, while aqueous conditions promote hydrolysis .

- Temperature : Elevated temperatures accelerate hydrolysis but may degrade sensitive functional groups. Controlled studies at 25–50°C are recommended .

Q. How can researchers design assays to evaluate the compound’s biological activity, such as enzyme inhibition?

- Experimental Design :

- Target Selection : Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, guided by the compound’s hydrophobic cyclopentane and polar carboxamide groups .

- In Vitro Assays :

- Fluorescence-Based Assays : Monitor enzyme activity (e.g., fluorescence quenching upon binding).

- IC50 Determination : Dose-response curves using purified enzymes and substrate analogs .

- Controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

Q. How should researchers address contradictions in reported data, such as variable bioactivity across studies?

- Troubleshooting Strategies :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents or unreacted starting materials) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dissolution in biological assays .

- Receptor Heterogeneity : Account for differences in cell line or tissue-specific receptor isoforms that may alter binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.